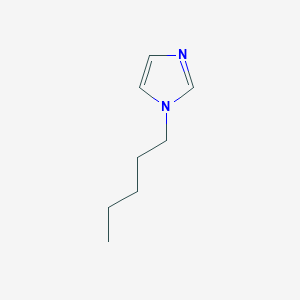

1-pentylimidazole

Description

The exact mass of the compound 1-Pentyl-1H-imidazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pentylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2/c1-2-3-4-6-10-7-5-9-8-10/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYVYJSWGZMBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10902682 | |

| Record name | NoName_3227 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10902682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19768-54-8 | |

| Record name | 1-Pentyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 1-Pentylimidazole

Executive Summary

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-pentylimidazole (C8H14N2). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth analysis and field-proven insights into the practical implications of these properties. We will explore the causality behind experimental choices and discuss how the unique characteristics of this compound, such as its temperature-dependent density and viscosity, influence its applications as a solvent, a base, and a critical precursor to functionalized ionic liquids. All data is presented with authoritative citations and is supported by detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: Understanding this compound

This compound, a member of the 1-n-alkylimidazole homologous series, is a heterocyclic organic compound that has garnered significant interest in materials science and chemical synthesis. Its structure, featuring a polar imidazole head and a nonpolar pentyl tail, imparts unique amphiphilic properties that are crucial for its function.

From a practical standpoint, understanding this molecule is essential for its role as a foundational building block for a class of task-specific ionic liquids (ILs). Unlike their resulting IL counterparts, which are often highly viscous, 1-n-alkylimidazoles exhibit viscosities comparable to common organic solvents, making them easier to handle and process.[1][2] The length of the alkyl chain—in this case, the pentyl group—is a key design parameter that allows for the fine-tuning of properties like hydrophobicity, basicity, and solvent miscibility.[3]

This guide serves as a centralized resource for the reliable physicochemical data of this compound, contextualizing this data within the broader landscape of chemical research and development.

Chemical Identity

Below is a diagram illustrating the molecular structure of this compound.

Caption: Standard workflow for the synthesis and characterization of this compound.

Protocol for Density Measurement

This protocol is based on the methodology used for characterizing a series of 1-n-alkylimidazoles. [1] Principle: A vibrating tube densitometer measures the oscillation period of a U-shaped tube filled with the sample liquid. The density is directly proportional to the square of the oscillation period.

Apparatus: A calibrated digital vibrating tube densitometer (e.g., Anton Paar DMA 4500 series) with Peltier temperature control.

Procedure:

-

Calibration Check: Verify the instrument's calibration using dry air and deionized water at a known temperature (e.g., 20.00 °C ± 0.05 K).

-

Sample Injection: Inject approximately 1.5 mL of this compound into the measurement cell using a syringe, ensuring no air bubbles are present. The presence of bubbles is a common source of error, leading to artificially low density readings.

-

Temperature Equilibration: Set the instrument to the first target temperature (e.g., 20.00 °C). Allow the sample to thermally equilibrate for at least 15-20 minutes, or until the density reading is stable.

-

Data Acquisition: Record the stable density value.

-

Temperature Ramp: Increase the temperature to the next setpoint (e.g., 30.00 °C) and repeat steps 3 and 4. Continue this process for all desired temperatures.

-

Cleaning: After the final measurement, thoroughly clean the cell as per the manufacturer's instructions, typically with a sequence of deionized water followed by acetone, and finally dry air to ensure no residue remains for the next sample.

Protocol for Viscosity Measurement

This protocol is based on the methodology used for characterizing a series of 1-n-alkylimidazoles. [2] Principle: A rheometer measures the torque required to rotate a spindle immersed in the sample fluid at a constant shear rate. The viscosity is calculated from this torque.

Apparatus: A calibrated rheometer with concentric cylinder or cone-and-plate geometry and integrated temperature control.

Procedure:

-

Instrument Setup: Install the appropriate measurement geometry and perform any necessary zero-gap calibration.

-

Sample Loading: Place the required volume of this compound into the sample cup or onto the plate. The volume is critical and specific to the geometry used.

-

Temperature Equilibration: Bring the sample to the desired starting temperature and allow it to equilibrate until the temperature reading is stable.

-

Measurement: Begin the measurement at a defined shear rate. For a Newtonian fluid like this compound, the viscosity should be independent of the shear rate within a certain range.

-

Data Acquisition: Record the viscosity value once the reading has stabilized.

-

Temperature Sweep: Program the instrument to ramp through the desired temperature range, allowing for sufficient equilibration time at each measurement point.

-

Post-Measurement Cleaning: Thoroughly clean the measurement geometry and sample stage to prevent cross-contamination.

Conclusion

This compound is a versatile chemical intermediate whose value lies in the tunability of its physicochemical properties. This guide has provided a detailed, data-driven analysis of its key characteristics, with a particular focus on its temperature-dependent density and viscosity. As demonstrated, this compound is a low-viscosity fluid, a property that makes it a highly practical alternative to more viscous ionic liquids in certain applications. [1][2]The predictable trends within the 1-n-alkylimidazole series allow for informed estimations of properties for which direct experimental data is sparse. The protocols and workflows detailed herein provide a framework for the reliable and reproducible characterization of this and related compounds, empowering researchers to leverage its unique properties for the development of novel materials and processes.

References

-

Mahurin, S. M., et al. (2012). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. Industrial & Engineering Chemistry Research, 51(21), 7425–7433. [Link]

-

Mahurin, S. M., et al. (2012). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. ResearchGate. [Link]

-

Lenarcik, B., & Łuszczyk, M. (n.d.). Alkylimidazoles. Encyclopedia MDPI. [Link]

-

Kang, G., et al. (2019). Refractive index of ionic liquids under electric field: Methyl propyl imidazole iodide and several derivatives. Chinese Physics B, 28(11), 114209. [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of High-Purity 1-Pentylimidazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the synthesis, purification, and analysis of high-purity 1-pentylimidazole, a critical building block in pharmaceutical and materials science. Recognizing the stringent purity requirements in these fields, this document moves beyond standard protocols to offer a detailed examination of various synthetic routes, including classical N-alkylation, phase-transfer catalysis, and microwave-assisted methods. A significant emphasis is placed on the rationale behind experimental choices, strategies for minimizing impurity formation, and advanced techniques for achieving and verifying high-purity specifications. This guide is intended to be a comprehensive resource, empowering researchers and development professionals to produce this compound of the quality demanded by their applications.

Introduction: The Significance of High-Purity this compound

This compound is a heterocyclic compound that has garnered substantial interest due to its versatile applications. As a key precursor, it is instrumental in the synthesis of a variety of organic compounds, most notably as a fundamental component of imidazolium-based ionic liquids.[1][2] These ionic liquids are valued for their unique properties, including low vapor pressure, high thermal stability, and tunable solvency, making them suitable as green solvents and electrolytes in various chemical and electrochemical applications.[1][3] In the pharmaceutical sector, the imidazole moiety is a common scaffold in many active pharmaceutical ingredients (APIs), and N-alkylimidazoles like this compound are investigated for their potential biological activities and as intermediates in the synthesis of more complex drug molecules.[4]

The utility of this compound in these advanced applications is intrinsically linked to its purity. Impurities, even in trace amounts, can have a detrimental impact on the performance of ionic liquids, altering their electrochemical properties and catalytic activity. In pharmaceutical development, impurities can affect the safety, efficacy, and stability of the final drug product. Consequently, the ability to synthesize and purify this compound to a high degree of purity (typically >99.5%) is not merely a matter of academic interest but a critical requirement for its practical application. This guide provides a detailed roadmap for achieving this goal.

Strategic Synthesis of this compound: A Comparative Analysis of Key Routes

The synthesis of this compound is primarily achieved through the N-alkylation of imidazole with a pentylating agent. The choice of synthetic route can significantly impact the yield, purity, and scalability of the process. This section provides a detailed analysis of three prominent methods: classical N-alkylation, phase-transfer catalysis, and microwave-assisted synthesis.

Classical N-Alkylation: The Foundational Approach

The most direct and widely employed method for the synthesis of this compound is the classical N-alkylation of imidazole. This reaction involves the deprotonation of imidazole by a base to form the imidazolate anion, which then acts as a nucleophile, attacking an electrophilic pentyl source, typically 1-bromopentane.[5]

Mechanism of Classical N-Alkylation:

Figure 1: Mechanism of classical N-alkylation of imidazole.

Causality Behind Experimental Choices:

-

Choice of Base: A strong, non-nucleophilic base is crucial to ensure complete deprotonation of imidazole without competing in the subsequent alkylation step. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates imidazole, forming the highly nucleophilic imidazolate anion and hydrogen gas, which is the thermodynamic driving force for the reaction.[6] The use of a slight excess of NaH ensures the complete consumption of imidazole, which is important as unreacted imidazole can be difficult to remove from the final product.

-

Solvent Selection: Anhydrous aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred.[6][7] These solvents effectively solvate the sodium cation of the imidazolate salt, enhancing the nucleophilicity of the imidazolate anion. The anhydrous nature of the solvent is critical, as NaH reacts violently with water.

-

Reaction Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and the rate of hydrogen gas evolution.[6] The subsequent alkylation with 1-bromopentane is typically conducted at room temperature or with gentle heating to ensure a reasonable reaction rate.

Key Impurities and Their Formation:

-

Unreacted Imidazole and 1-Bromopentane: Incomplete reaction can leave starting materials in the product mixture.

-

Over-alkylation Product (1,3-dipentylimidazolium bromide): this compound is more nucleophilic than imidazole itself, making it susceptible to a second alkylation, especially if there is a localized excess of 1-bromopentane or at elevated temperatures.

-

Solvent-Related Impurities: Residual high-boiling solvents like DMF can be challenging to remove completely.

Table 1: Comparison of Key Parameters for this compound Synthesis Routes

| Parameter | Classical N-Alkylation | Phase-Transfer Catalysis (PTC) | Microwave-Assisted Synthesis |

| Reagents | Imidazole, 1-bromopentane, strong base (e.g., NaH), anhydrous solvent (e.g., DMF) | Imidazole, 1-bromopentane, solid base (e.g., KOH), PTC (e.g., TBAB), optional solvent | Imidazole, 1-bromopentane, optional solid support/base |

| Reaction Time | Several hours to overnight | Several hours | Minutes |

| Temperature | 0 °C to room temperature/gentle heating | Room temperature to moderate heating | Elevated temperatures (e.g., 100-150 °C) |

| Typical Yield | Good to excellent | High | Very high |

| Key Advantages | Well-established, reliable, high yields. | Milder conditions, avoids strong, hazardous bases and anhydrous solvents.[8][9] | Extremely rapid, often solvent-free, energy-efficient.[10][11] |

| Key Disadvantages | Requires strong, hazardous bases (NaH) and strictly anhydrous conditions. | Catalyst removal may be necessary, can be slower than microwave methods. | Requires specialized microwave equipment, potential for localized overheating. |

Phase-Transfer Catalysis (PTC): A Milder Alternative

Phase-transfer catalysis offers a more benign and operationally simpler approach to the N-alkylation of imidazole.[1][12] This method facilitates the reaction between reactants in two immiscible phases (typically a solid or aqueous phase containing the base and the imidazolate, and an organic phase containing the alkylating agent) through the use of a phase-transfer catalyst.

Mechanism of Phase-Transfer Catalysis:

Figure 2: Mechanism of phase-transfer catalyzed N-alkylation of imidazole.

Causality Behind Experimental Choices:

-

Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used PTC.[8][9] Its lipophilic tetrabutylammonium cation forms an ion pair with the imidazolate anion, facilitating its transfer from the solid/aqueous phase to the organic phase where the reaction with 1-bromopentane occurs.

-

Base and Solvent System: A solid base like potassium hydroxide (KOH) is often used, which can be employed in a solid-liquid PTC system, sometimes without an organic solvent.[1] This eliminates the need for strictly anhydrous conditions and hazardous bases like NaH. If a solvent is used, non-polar or moderately polar aprotic solvents are suitable.

Microwave-Assisted Synthesis: The "Green" and Rapid Route

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[13][14] For the synthesis of this compound, microwave irradiation can be applied to the N-alkylation reaction, frequently under solvent-free conditions.

Rationale for Microwave Enhancement:

Microwave energy directly heats the reactants through dielectric heating, leading to a rapid and uniform increase in temperature throughout the reaction mixture. This can overcome activation energy barriers more efficiently than conventional heating, leading to dramatic rate enhancements.[10][15] The polar nature of the imidazole and the forming imidazolium salt intermediate makes them particularly receptive to microwave irradiation.

Typical Experimental Parameters:

While specific parameters need to be optimized, typical conditions for the microwave-assisted synthesis of 1-alkylimidazoles involve irradiating a mixture of imidazole and the alkyl halide in a sealed vessel at temperatures ranging from 100 to 150 °C for a few minutes.[11] Often, the reaction can be performed neat (without solvent), or with a solid support like alumina impregnated with a base.[16]

Achieving High Purity: A Step-by-Step Guide to Purification and Analysis

The synthesis of this compound invariably yields a crude product containing unreacted starting materials, byproducts, and residual solvents. Achieving the high purity required for demanding applications necessitates a carefully planned purification and analysis strategy.

Work-up and Initial Purification

Following the synthesis, a standard aqueous work-up is typically employed to remove inorganic salts and water-soluble impurities. This involves quenching the reaction mixture with water, followed by extraction of the product into an organic solvent like ethyl acetate. The combined organic layers are then washed with brine to remove residual water and dried over an anhydrous salt such as magnesium sulfate.

Advanced Purification: Fractional Vacuum Distillation

For the purification of liquid 1-alkylimidazoles like this compound, fractional vacuum distillation is the method of choice for achieving high purity on a laboratory to pilot scale.[17][18] Distillation under reduced pressure is essential to lower the boiling point of this compound, thereby preventing thermal decomposition that can occur at its atmospheric boiling point.

Step-by-Step Protocol for Fractional Vacuum Distillation:

-

Drying the Crude Product: It is crucial to thoroughly dry the crude this compound before distillation, as residual water can interfere with the process. This can be achieved by stirring over a suitable drying agent like anhydrous potassium carbonate, followed by filtration.[17]

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum-jacketed Vigreux column, a condenser, a cow-type receiving flask (to collect different fractions without breaking the vacuum), a thermometer, and a connection to a vacuum pump via a cold trap. Ensure all glass joints are properly greased to maintain a good vacuum seal.

-

Distillation Process:

-

Begin by applying a vacuum to the system and gently heating the distillation flask with a heating mantle and magnetic stirring.

-

Collect a forerun fraction at a lower temperature, which will contain any low-boiling impurities.

-

Slowly increase the temperature and collect the main fraction of this compound at a constant temperature and pressure. A stable boiling point is indicative of a pure substance being distilled.[19]

-

Collect a final, higher-boiling fraction separately.

-

Do not distill to dryness to avoid the concentration of potentially unstable residues.

-

-

Post-Distillation Handling: The purified this compound should be a colorless liquid. It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of moisture and carbon dioxide.

Alternative High-Purity Technique: Preparative HPLC

For applications requiring the highest possible purity or for the isolation of specific isomers or impurities, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[13][20] While less scalable than distillation, it offers superior resolution. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid for MS compatibility) is a common starting point for method development.[3]

Analytical Verification of Purity: A Multi-faceted Approach

Confirming the purity of the final product requires a combination of analytical techniques to provide a comprehensive impurity profile.

Workflow for Purity Verification:

Figure 3: A multi-technique workflow for the verification of high-purity this compound.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of volatile compounds like this compound. It provides excellent separation of impurities and allows for their identification based on their mass spectra.[21][22]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection is complementary to GC-MS and is particularly useful for detecting non-volatile or thermally labile impurities.[23]

-

Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the analyte.[24][25][26][27] By integrating the signals of the analyte against a certified internal standard of known purity and concentration, a highly accurate purity value can be obtained.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Standard ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized this compound and for detecting the presence of proton-containing impurities.

Safety Considerations

The synthesis of this compound involves the use of hazardous materials, and all experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

1-Bromopentane: This is a flammable liquid and vapor, and it causes skin and serious eye irritation.[24][26] It may also cause respiratory irritation. Avoid inhalation and contact with skin and eyes.

-

Sodium Hydride (NaH): NaH is a highly reactive and flammable solid. It reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere.[7][28]

-

Imidazole: Imidazole is harmful if swallowed and causes severe skin burns and eye damage.

-

Solvents: Anhydrous solvents like DMF and THF are flammable and have their own specific hazards. Consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of high-purity this compound is a critical enabling step for its application in advanced materials and pharmaceuticals. This guide has provided a comprehensive overview of the key synthetic methodologies, highlighting the importance of informed experimental choices to maximize yield and minimize impurity formation. The detailed protocols for purification, particularly fractional vacuum distillation, and the multi-faceted analytical approach for purity verification, offer a robust framework for researchers and drug development professionals to produce this compound that meets the most stringent quality standards. By understanding the underlying chemical principles and potential pitfalls, scientists can confidently and efficiently synthesize this valuable chemical building block.

References

- Benchchem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.

- Loba Chemie. (2016). 1-BROMOPENTANE FOR SYNTHESIS MSDS CAS-No.: 110-53-2 MSDS.

- Pauli, G. F., Chen, S.-N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., J. Friesen, B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57, 9220-9231.

- CDH Fine Chemical. (n.d.).

- Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions.

- Benchchem. (2025).

- Banik, B. K., Banerjee, B., Kaur, G., Saroch, S., & Kumar, R. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules, 25(24), 5918.

- Benchchem. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Phase Transfer Catalysis: How Tetrabutylammonium Bromide Revolutionizes Organic Synthesis.

- Zhu, H., Li, Y., & Wan, X. (n.d.). Study on Microwave-Assisted Synthesis of Ionic Liquids Based on Dialkylimidazolium.

- University of Rochester, Department of Chemistry. (n.d.).

- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (n.d.). Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.

- Mhasni, O., Bouajila, J., & Rezgui, F. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)

- Benjes, P. A. (1994). N-Alkylation of imidazoles (Doctoral Thesis, University of Otago).

- Seijas, J., & Vazquez-Tato, M. P. (2014). Microwave assisted synthesis of 1-allyl-3-methylimidazolium chloride. 17th International Electronic Conference on Synthetic Organic Chemistry.

- Al-Azzawi, A. M., Al-Rufaie, Z. A., & Al-Bayati, R. I. H. (2018). Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids. Molecules, 23(10), 2453.

- SIELC Technologies. (n.d.). Separation of 1-Methylimidazole on Newcrom R1 HPLC column.

- Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA.

- Banik, B. K., et al. (2020). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Molecules.

- Göker, H., & Özden, S. (2021). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 46(4), 231-238.

- MicroCombiChem GmbH. (n.d.).

- Tripathi, P., & Malviya, A. (2024). Optimization of Microwave Assisted Synthesis of Substituted Imidazoles–A Green Approach. Oriental Journal of Chemistry, 40(3), 856-861.

- IAJPR. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Research, 8(05).

- Zhang, T., et al. (2013). MICROWAVE-ASSISTED SYNTHESIS OF 2-SUBSTITUTED 1H-BENZO[d]IMIDAZOLES AND THEIR ANTIFUNGAL ACTIVITIES IN VITRO. Heterocycles, 87(7).

- Ardena. (n.d.).

- Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.

- Lopez-Pestana, J. M., et al. (n.d.). N-alkylation of imidazole by alkaline carbons.

- IJPPR. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. International Journal of Pharmacy & Pharmaceutical Research, 20(2).

- Varma, R. S., & Kumar, D. (n.d.).

- Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns.

- Bouajila, J., et al. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)

- Göker, H., et al. (2021). N-Alkylation of Some Imidazopyridines. Journal of Molecular Structure, 1243, 130811.

- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.

- Jack Westin. (n.d.).

- Chemistry LibreTexts. (2022). 5.

- Google Patents. (n.d.). US3222288A - Process for preparing sodium hydride.

- Shimadzu Corpor

- Google Patents. (n.d.). CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.

Sources

- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 2. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Separation of 1-Methylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. US20090023933A1 - Method for isolating acids from chemical reaction mixtures by using 1-alkylimidazoles - Google Patents [patents.google.com]

- 5. rssl.com [rssl.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents [patents.google.com]

- 8. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lcms.cz [lcms.cz]

- 13. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]

- 14. researchgate.net [researchgate.net]

- 15. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. jackwestin.com [jackwestin.com]

- 19. Purification [chem.rochester.edu]

- 20. ardena.com [ardena.com]

- 21. resolvemass.ca [resolvemass.ca]

- 22. Impurities Analysis : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 23. ijprajournal.com [ijprajournal.com]

- 24. pubsapp.acs.org [pubsapp.acs.org]

- 25. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]

- 26. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 27. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. US3222288A - Process for preparing sodium hydride - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Pentylimidazole: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1-pentylimidazole (CAS No. 19768-54-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) as applied to this N-alkylimidazole. While experimental spectra for this compound are not widely available in public databases, this guide synthesizes known data with predictive analysis based on established spectroscopic principles and data from analogous compounds. Each section includes a detailed, field-proven experimental protocol, an in-depth interpretation of the expected and available spectral data, and the underlying scientific rationale for the analytical approach.

Introduction: The Significance of this compound and Its Spectroscopic Analysis

This compound belongs to the versatile class of N-alkylimidazoles, which are pivotal building blocks in the synthesis of ionic liquids, pharmaceuticals, and functional materials. The five-carbon pentyl chain imparts specific lipophilic characteristics, influencing its solubility, reactivity, and biological interactions. Accurate structural elucidation and purity assessment are paramount for its application in any field, particularly in drug development where precise molecular identity is a regulatory and scientific necessity.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing a non-destructive window into the molecular architecture. NMR spectroscopy reveals the connectivity of atoms, IR spectroscopy identifies functional groups, and mass spectrometry determines the molecular weight and fragmentation patterns. A combined application of these methods provides an unambiguous structural confirmation of this compound. This guide serves to equip the researcher with the foundational knowledge and practical insights required to obtain and interpret high-quality spectroscopic data for this compound.

Molecular Structure and Isotopic Abundance

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei with a non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei can exist in different spin states with distinct energy levels. The absorption of radiofrequency radiation causes transitions between these energy levels, and the frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment of the nucleus.

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Sample Purity: Ensure the this compound sample is free from particulate matter and residual solvents from synthesis.

-

Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., chloroform-d, CDCl₃). The deuterium atoms are not detected in ¹H NMR, thus preventing a large solvent signal from obscuring the analyte signals.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS is chemically inert and provides a reference signal at 0 ppm for both ¹H and ¹³C NMR spectra.

-

Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | Standard 1D pulse | Proton-decoupled 1D pulse |

| Number of Scans | 8-16 | 128-1024 |

| Relaxation Delay | 1-2 s | 2 s |

| Acquisition Time | 3-4 s | 1-2 s |

| Spectral Width | 0-12 ppm | 0-200 ppm |

Predicted ¹H NMR Spectrum and Interpretation

Predicted ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | s | 1H | H-2 (imidazole ring) |

| ~7.0 | s | 1H | H-4 (imidazole ring) |

| ~6.9 | s | 1H | H-5 (imidazole ring) |

| ~4.0 | t | 2H | N-CH₂- (pentyl chain) |

| ~1.8 | quint | 2H | N-CH₂-CH₂- (pentyl chain) |

| ~1.3 | m | 4H | -CH₂-CH₂-CH₃ (pentyl chain) |

| ~0.9 | t | 3H | -CH₃ (pentyl chain) |

Interpretation:

-

Imidazole Ring Protons: The protons on the imidazole ring (H-2, H-4, and H-5) are expected to appear as singlets in the aromatic region (downfield). The H-2 proton, situated between two nitrogen atoms, will be the most deshielded and appear at the lowest field (~7.5 ppm).

-

Pentyl Chain Protons: The protons of the pentyl chain will exhibit characteristic aliphatic signals. The methylene group directly attached to the nitrogen (N-CH₂) will be deshielded by the electronegative nitrogen and appear as a triplet around 4.0 ppm. The terminal methyl group (-CH₃) will be the most shielded and appear as a triplet around 0.9 ppm. The remaining methylene groups will appear as multiplets in the region of 1.3-1.8 ppm.

Predicted ¹³C NMR Spectrum and Interpretation

Predicted ¹³C NMR Data for this compound (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~137 | C-2 (imidazole ring) |

| ~129 | C-4 (imidazole ring) |

| ~119 | C-5 (imidazole ring) |

| ~47 | N-CH₂- (pentyl chain) |

| ~31 | N-CH₂-CH₂- (pentyl chain) |

| ~29 | -CH₂- (pentyl chain) |

| ~22 | -CH₂- (pentyl chain) |

| ~14 | -CH₃ (pentyl chain) |

Interpretation:

-

Imidazole Ring Carbons: The carbon atoms of the imidazole ring will resonate in the aromatic region. C-2, being adjacent to two nitrogen atoms, will be the most downfield.

-

Pentyl Chain Carbons: The carbon atoms of the pentyl chain will appear in the aliphatic region. The carbon directly bonded to the nitrogen (N-CH₂) will be the most deshielded of the aliphatic carbons. The terminal methyl carbon (-CH₃) will be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.

Principles of IR Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the atoms it connects. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation.

Experimental Protocol for IR Analysis

Sample Preparation (Attenuated Total Reflectance - ATR):

ATR is a common technique for liquid samples as it requires minimal sample preparation.

-

Instrument Setup: Ensure the ATR crystal (typically diamond) is clean. A background spectrum of the clean, empty crystal should be recorded.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Predicted IR Spectrum and Interpretation

Predicted Characteristic IR Absorption Bands for this compound:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3150 | Medium | =C-H stretch (imidazole ring) |

| 2850-2960 | Strong | C-H stretch (pentyl chain) |

| ~1500 | Medium | C=N stretch (imidazole ring) |

| ~1465 | Medium | C-H bend (CH₂ of pentyl chain) |

| ~1380 | Medium | C-H bend (CH₃ of pentyl chain) |

| 1000-1200 | Medium | C-N stretch |

Interpretation:

-

C-H Stretching: The spectrum will be dominated by the strong C-H stretching vibrations of the pentyl chain in the 2850-2960 cm⁻¹ region. The weaker =C-H stretches of the imidazole ring are expected just above 3000 cm⁻¹.

-

Imidazole Ring Vibrations: The C=N stretching vibrations of the imidazole ring will appear around 1500 cm⁻¹.

-

C-H Bending: The characteristic bending vibrations for the methylene (CH₂) and methyl (CH₃) groups of the pentyl chain will be observed around 1465 cm⁻¹ and 1380 cm⁻¹, respectively.

-

Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule as a whole.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule.

Principles of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated and separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion. For this compound, Electron Ionization (EI) is a suitable method.

Experimental Protocol for Mass Spectrometry Analysis

Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):

GC-MS is an ideal technique for the analysis of volatile compounds like this compound, as it separates the components of a mixture before they are introduced into the mass spectrometer.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Conditions (Electron Ionization):

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

Available Mass Spectrum and Interpretation

The PubChem database entry for this compound (CID 529334) references a GC-MS analysis from the NIST Mass Spectrometry Data Center.[1]

Expected and Observed Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (C₈H₁₄N₂), which is approximately 138.12. This peak should be observable.

-

Key Fragmentation Pathways:

-

Loss of a Butyl Radical: A prominent fragmentation pathway for N-alkylimidazoles is the cleavage of the C-C bond beta to the nitrogen atom of the alkyl chain. For this compound, this would involve the loss of a butyl radical (•C₄H₉), resulting in a fragment ion at m/z 81. This is often the base peak.

-

Loss of an Alkene: Another common fragmentation is the loss of an alkene via a McLafferty-type rearrangement, if a gamma-hydrogen is available.

-

Imidazole Ring Fragmentation: Fragmentation of the imidazole ring itself can lead to smaller fragment ions.

-

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The spectroscopic characterization of this compound relies on a synergistic application of NMR, IR, and Mass Spectrometry. While a complete set of publicly available experimental spectra is currently limited, this guide provides a robust framework for its analysis. The predicted ¹H and ¹³C NMR spectra offer a detailed map of the carbon-hydrogen framework. The expected IR spectrum confirms the presence of the key functional groups. The available mass spectrometry data provides crucial information on the molecular weight and a characteristic fragmentation pattern dominated by the loss of the butyl radical. The detailed experimental protocols herein provide a validated starting point for researchers to acquire high-quality data, ensuring the accurate identification and characterization of this compound for its diverse applications.

References

-

PubChem. 1-Pentyl-1H-imidazole. National Center for Biotechnology Information. [Link]. Accessed January 15, 2026.

Sources

An In-Depth Technical Guide to the Health and Safety Considerations for Handling 1-Pentylimidazole

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Proactive Safety in Innovative Research

In the landscape of modern chemical research and drug development, N-substituted imidazoles represent a class of compounds with significant potential. Their versatile chemical reactivity and structural motifs make them valuable building blocks in the synthesis of novel therapeutic agents, ionic liquids, and catalysts. 1-Pentylimidazole, with its distinct alkyl chain, is one such compound that is increasingly utilized in specialized applications. However, as with any reactive chemical, its utility is intrinsically linked to a thorough understanding and respectful management of its potential hazards.

This guide is designed to provide a comprehensive technical overview of the health and safety considerations essential for the responsible handling of this compound. It moves beyond a simple recitation of standard laboratory precautions to offer a deeper, scientifically grounded perspective on why these measures are necessary. By understanding the physicochemical properties and toxicological profile of this compound, researchers can implement informed and robust safety protocols. This document is intended to empower the scientific community to work with this compound confidently and safely, ensuring that the pursuit of scientific advancement is always underpinned by a steadfast commitment to personal and environmental well-being.

Physicochemical and Hazardous Profile of this compound

A foundational element of safe chemical handling is a comprehensive understanding of the substance's intrinsic properties. These characteristics dictate its behavior in various laboratory settings and inform the necessary safety precautions.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is crucial for risk assessment and the design of safe handling and storage procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₄N₂ | N/A |

| Molecular Weight | 138.21 g/mol | N/A |

| Appearance | Colorless to light yellow liquid | N/A |

| Boiling Point | 258-260 °C (496-500 °F) | N/A |

| Flash Point | 113 °C (235.4 °F) | [1] |

| Density | 0.930 g/mL | N/A |

| Solubility | Information not readily available; likely sparingly soluble in water based on the properties of similar imidazole derivatives. | [2][3] |

Toxicological Assessment

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4][5]

-

Skin Corrosion/Irritation: Causes skin irritation.[1][4][5] Prolonged or repeated exposure can lead to more severe skin reactions.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][4][5] Direct contact with the liquid or its vapors can cause significant damage.

-

Respiratory Irritation: May cause respiratory irritation.[1][5] Inhalation of vapors or mists should be avoided.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense Strategy

A robust safety strategy relies on a hierarchy of controls, prioritizing the elimination or engineering out of hazards. When this is not possible, administrative controls and, finally, personal protective equipment are employed to mitigate risk.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of this compound that could generate aerosols, vapors, or dust (if in solid form) must be conducted within a properly functioning and certified chemical fume hood.[7][8] This is the most critical engineering control to prevent inhalation exposure.

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.

-

Emergency Eyewash and Shower: An easily accessible and regularly tested emergency eyewash station and safety shower are mandatory in any area where this compound is handled.[7][8][9]

Personal Protective Equipment (PPE): Essential Individual Protection

The selection of appropriate PPE is crucial for preventing direct contact with this compound.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6][7] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[1]

-

Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, must be worn.[6][7] It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid contaminating the skin.

-

Skin and Body Protection: A full-length laboratory coat should be worn and kept fastened.[7] For procedures involving larger quantities or a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection: In most laboratory settings, working within a chemical fume hood will provide adequate respiratory protection. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Safe Handling, Storage, and Disposal Protocols

Adherence to strict protocols for handling, storage, and disposal is fundamental to a safe laboratory environment.

Prudent Handling Practices

-

Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6][9]

-

Hygiene: Wash hands thoroughly with soap and water after handling this compound, before eating, drinking, smoking, or using the restroom.[6]

-

Quantity Management: Use the smallest quantity of the chemical necessary for the experiment.

Secure Storage

-

Container Integrity: Store in a tightly closed, properly labeled container.[6][9]

-

Ventilation: Keep in a cool, dry, and well-ventilated area.[6]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]

Responsible Disposal

The disposal of this compound and any contaminated materials must be conducted in accordance with all local, state, and federal regulations.

-

Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[7][8]

-

Prohibited Disposal: Do not dispose of this compound down the drain or in the general trash.[7]

-

Contaminated Materials: All materials that have come into contact with this compound, including gloves, absorbent pads, and pipette tips, should be treated as hazardous waste.[7]

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, a rapid and informed response is crucial to minimizing harm.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6][8]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5][6][8]

-

Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill Response Workflow

A systematic approach to spill cleanup is essential to ensure the safety of laboratory personnel and to prevent environmental contamination.

Caption: A logical workflow for responding to a this compound spill.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound in a research setting is contingent upon a comprehensive understanding of its potential hazards and a steadfast adherence to established safety protocols. This guide provides a framework for the safe handling, storage, and disposal of this valuable chemical. However, it is the responsibility of every researcher, scientist, and laboratory professional to actively cultivate a culture of safety. This includes ongoing training, regular review of safety procedures, and a commitment to prioritizing the well-being of oneself, one's colleagues, and the broader community. By integrating these principles into daily laboratory practice, the scientific community can continue to push the boundaries of innovation while upholding the highest standards of safety and responsibility.

References

-

ChemWhat. (n.d.). 1-Phenylimidazole CAS#: 7164-98-9. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylimidazole. PubChem. Retrieved from [Link]

-

Washington State University. (n.d.). Standard Operating Procedure for Imidazole. Retrieved from [Link]

-

Penta s.r.o. (2024, April 22). 1-Methylimidazole - SAFETY DATA SHEET. Retrieved from [Link]

Sources

- 1. 1-フェニルイミダゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1-Phenylimidazole | 7164-98-9 [chemicalbook.com]

- 3. chemwhat.com [chemwhat.com]

- 4. 1-Phenylimidazole | C9H8N2 | CID 81595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. fishersci.com [fishersci.com]

Thermal Stability and Decomposition of 1-Pentylimidazole: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

What is 1-Pentylimidazole?

This compound is an N-substituted imidazole derivative, a class of heterocyclic compounds of significant interest in various fields of chemical and pharmaceutical science. It serves as a key building block in the synthesis of 1-alkyl-3-methylimidazolium-based ionic liquids, which are explored for their unique solvent properties and applications in green chemistry.[1] In the pharmaceutical context, the imidazole ring is a fundamental structure in many biologically active molecules, and N-alkylimidazoles like this compound are investigated for their potential as active pharmaceutical ingredients (APIs) or key intermediates.

Significance of Thermal Stability in Research and Pharmaceutical Applications

The thermal stability of a compound is a critical parameter that dictates its suitability for various applications. For researchers, understanding the thermal limits of this compound is essential for designing safe and effective synthetic routes, particularly for reactions conducted at elevated temperatures. In the realm of drug development, the thermal stability of an API or an intermediate has profound implications for:

-

Manufacturing and Formulation: Processes such as drying, milling, and melt extrusion expose the compound to thermal stress. A thorough understanding of its decomposition profile is crucial to prevent degradation and the formation of potentially toxic byproducts.

-

Storage and Shelf-life: The long-term stability of a drug product is directly related to the thermal stability of its components. Decomposition over time can lead to a loss of potency and compromise patient safety.

-

Safety: Uncontrolled thermal decomposition can be an exothermic process, posing a risk of thermal runaway reactions, especially at a large scale.

Scope of this Guide

This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound. As a Senior Application Scientist, the aim is to deliver not just data, but a deeper understanding of the principles behind the analysis, the likely decomposition pathways, and best practices for obtaining reliable and reproducible results. This guide is structured to be a valuable resource for scientists and researchers, enabling them to confidently assess the thermal properties of this compound and related compounds in their work.

Fundamentals of Thermal Analysis

To investigate the thermal stability of a compound, several analytical techniques are commonly employed. The most prominent among these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), often used in conjunction to provide a complete thermal profile.

Thermogravimetric Analysis (TGA): Principles and Data Output

Thermogravimetric Analysis (TGA) is a technique where the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a controlled atmosphere. The output is a TGA curve, which plots the percentage of mass loss against temperature. From this curve, key parameters can be determined, including the onset temperature of decomposition (T_onset), which marks the temperature at which significant mass loss begins, and the temperatures of maximum decomposition rates, which are observed as peaks in the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC): Principles and Complementary Insights

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[2] It is used to detect and quantify thermal events such as melting, crystallization, glass transitions, and chemical reactions, including decomposition.[3] A DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like some decompositions) appear as peaks. The enthalpy of these transitions can be calculated by integrating the area under the peaks.[4]

Evolved Gas Analysis (EGA): Identifying Decomposition Products

To identify the chemical nature of the volatile products released during decomposition, TGA instruments can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR). This hyphenated approach, known as Evolved Gas Analysis (EGA), provides real-time information about the decomposition products, which is invaluable for elucidating the decomposition mechanism.

Thermal Profile of this compound

While specific TGA/DSC data for this compound is not extensively published, a reliable thermal profile can be constructed based on the well-documented behavior of homologous N-alkylimidazoles and general trends in their thermal stability.

TGA Analysis: Onset of Decomposition and Mass Loss Characteristics

For neutral N-alkylimidazoles, thermal decomposition is primarily governed by the cleavage of the N-alkyl bond. The boiling point of 1-methylimidazole is 198 °C, and while slow decomposition can occur below this temperature with prolonged heating, significant, rapid decomposition typically begins at higher temperatures.[5] Studies on 1-alkyl-2,3-dimethylimidazolium nitrate ionic liquids have shown a consistent trend of decreasing thermal stability with increasing length of the alkyl chain.[6][7] This suggests that this compound would likely have a slightly lower onset of decomposition compared to its shorter-chain counterparts like 1-butylimidazole or 1-methylimidazole.

The decomposition of this compound is expected to occur in a single primary step, corresponding to the loss of the pentyl group or fragmentation of the molecule.

DSC Analysis: Thermal Transitions

A DSC analysis of this compound would be expected to show an endothermic peak corresponding to its boiling point. If the decomposition process is significantly endothermic or exothermic, this would also be visible in the DSC thermogram, typically at temperatures above the boiling point.

Comparative Stability of N-Alkylimidazoles

The thermal stability of N-alkylimidazoles is influenced by the length of the alkyl chain. The following table summarizes general trends and data for related compounds to provide context for the expected stability of this compound.

| Compound | Boiling Point (°C) | General Thermal Stability Trend |

| 1-Methylimidazole | 198 | Highest thermal stability in the series.[5] |

| 1-Butylimidazole | 114-116 (at 12 mmHg) | Lower boiling point than 1-methylimidazole. |

| This compound | Estimated higher than 1-butylimidazole | Expected to have slightly lower thermal stability than 1-butylimidazole. |

Note: The trend of decreasing thermal stability with increasing alkyl chain length has been observed in related imidazolium salts and is a reasonable expectation for neutral N-alkylimidazoles.[6][7]

Decomposition Pathways of this compound

Proposed Primary Decomposition Mechanism

The most probable thermal decomposition pathway for this compound, in an inert atmosphere, is initiated by the homolytic cleavage of the N-C bond of the pentyl group. This is due to the relative stability of the resulting imidazole radical and pentyl radical. The imidazole ring itself is thermally robust and less likely to rupture under typical TGA conditions.[8]

The proposed mechanism can be visualized as follows:

Caption: Proposed decomposition pathway for this compound.

Identification of Potential Decomposition Products

Based on the proposed mechanism and studies on related compounds, the expected decomposition products of this compound include:

-

Imidazole: Formed after the imidazole radical abstracts a hydrogen atom.

-

Pentene isomers (e.g., 1-pentene): Resulting from the pentyl radical undergoing further reactions.

-

1-Alkylimidazoles with shorter chains: If C-C bond scission occurs within the pentyl group at higher temperatures.[8]

Pyrolysis-GC-MS studies of similar compounds would be the most definitive way to identify these products.[6]

Influence of Atmosphere on Decomposition

The atmosphere in which the thermal analysis is conducted can significantly impact the decomposition pathway and products.

-

Inert Atmosphere (e.g., Nitrogen, Argon): The decomposition is expected to follow the radical cleavage mechanism described above.

-

Oxidative Atmosphere (e.g., Air, Oxygen): The presence of oxygen will introduce oxidative degradation pathways, leading to a lower decomposition temperature and the formation of a wider range of byproducts, including carbonyl compounds and oxides of nitrogen.

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following detailed protocols for TGA and DSC analysis of this compound are provided.

Protocol 1: TGA Analysis of this compound

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Methodology:

-

Instrument Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to the manufacturer's guidelines.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature.

-

Determine the onset temperature of decomposition (T_onset).

-

Calculate the derivative of the TGA curve (DTG) to identify the temperature(s) of maximum decomposition rate (T_peak).

-

Protocol 2: DSC Analysis of this compound

Objective: To identify thermal transitions such as melting, boiling, and decomposition events.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Maintain an inert gas purge (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point beyond its expected decomposition (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature.

-

Identify and integrate any endothermic or exothermic peaks to determine transition temperatures and enthalpies.

-

Justification of Experimental Parameters

-

Sample Size: Small sample sizes (2-10 mg) are used to ensure uniform heating and minimize thermal gradients within the sample.

-

Heating Rate: A heating rate of 10 °C/min is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events.

-

Inert Atmosphere: An inert atmosphere is crucial for studying the intrinsic thermal stability of the compound without the influence of oxidative degradation.

Caption: General workflow for the thermal analysis of this compound.

Data Interpretation and Best Practices

Key Parameters to Report from TGA and DSC

When reporting the thermal stability of this compound, it is essential to include the following parameters for clarity and reproducibility:

-

From TGA:

-

Onset temperature of decomposition (T_onset).

-

Temperature of maximum decomposition rate (T_peak) from the DTG curve.

-

Percentage of mass loss at specific temperatures or in distinct decomposition steps.

-

Residual mass at the end of the experiment.

-

-

From DSC:

-

Melting point (T_m) and enthalpy of fusion (ΔH_f).

-

Boiling point (T_b) and enthalpy of vaporization (ΔH_vap).

-

Decomposition temperature and enthalpy.

-

Always report the experimental conditions, including sample mass, heating rate, and atmosphere.

Self-Validating Experimental Design

To ensure the trustworthiness of the results, a self-validating experimental design should be employed. This includes:

-

Running replicates: Perform at least two measurements to ensure the reproducibility of the results.

-

Using calibrated instruments: Regular calibration with certified standards is non-negotiable.

-

Analyzing a known standard: Periodically analyzing a well-characterized standard can verify instrument performance.

Practical Implications for Storage and Handling

The thermal analysis data for this compound directly informs its safe storage and handling procedures. Based on its expected thermal profile:

-

Storage: It should be stored in a cool, well-ventilated area, away from sources of heat.

-

Handling: When used in reactions, the temperature should be carefully controlled to remain well below its onset of decomposition to avoid degradation and the generation of impurities.

Conclusion

A comprehensive understanding of the thermal stability and decomposition of this compound is paramount for its safe and effective use in research and pharmaceutical development. Through the application of thermal analysis techniques such as TGA and DSC, a detailed thermal profile can be established. While direct experimental data for this compound is sparse, a scientifically sound assessment can be made by leveraging data from homologous N-alkylimidazoles. The primary decomposition pathway is expected to be the cleavage of the N-pentyl bond, with the imidazole ring remaining largely intact. By following the detailed protocols and best practices outlined in this guide, researchers can confidently characterize the thermal properties of this compound, ensuring the integrity and safety of their work.

References

-

Chen, Y., et al. (2021). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Materials (Basel), 14(10), 2560. [Link]

-

ResearchGate. (n.d.). TGA-DSC thermogram of materials I and II. [Link]

-

MDPI. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. International Journal of Molecular Sciences, 23(4), 2198. [Link]

-

Wikipedia. (2023). 1-Methylimidazole. [Link]

-

Ataman Kimya A.Ş. (n.d.). 1-METHYLIMIDAZOLE. [Link]

-

Ohtani, H., Ishimura, S., & Kumai, M. (2008). Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography. Analytical Sciences, 24(10), 1335-1340. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 1-Butylimidazole on Ionic Liquid Development. [Link]

-

ResearchGate. (2018). Thermochemistry of 1-alkylimidazoles. [Link]

-

National Institutes of Health. (2018). Composition of Aerosols from Thermal Degradation of Flavors Used in ENDS and Tobacco Products. Journal of AOAC International, 101(2), 449-476. [Link]

-

ResearchGate. (2015). Properties of Alkylimidazoles as Solvents for CO2 Capture and Comparisons to Imidazolium-Based Ionic Liquids. [Link]

-

Cheméo. (n.d.). 1-Butylimidazole (CAS 4316-42-1). [Link]

-

PubMed. (2013). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 24(11), 1734-1743. [Link]

-

ResearchGate. (2018). Butylation of 1-imidazole and methylation of 1-butylimidazole using packed bed reactors (PBRs). [Link]

-

MDPI. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Molecules, 26(21), 6383. [Link]

-

ResearchGate. (2013). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. [Link]

-

ResearchGate. (2020). Data on FTIR, TGA - DTG, DSC of invasive pennisetum purpureum grass. [Link]

-

NIST. (n.d.). 1H-Imidazole, 1-phenyl-. [Link]

-

ResearchGate. (n.d.). a TGA thermogram of synthesised polyimides PI-1 PI-2 and PI-3. b DSC.... [Link]

-

MDPI. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. Toxics, 11(1), 5. [Link]

-

PubMed. (2021). Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids. Molecules, 26(21), 6383. [Link]

-

ResearchGate. (n.d.). Data obtained from DSC thermograms including To, Tp, Te and H at different from. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Thermal Analysis of Binary Mixtures of Imidazolium, Pyridinium, Pyrrolidinium, and Piperidinium Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids [mdpi.com]

- 7. ataman-chemicals.com [ataman-chemicals.com]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 1-Pentylimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Pentylimidazole, a key intermediate in the synthesis of functional materials and active pharmaceutical ingredients (APIs), exhibits a solubility profile that is critical to its application in various chemical processes. This guide provides a comprehensive overview of the solubility of this compound in organic solvents. We delve into the underlying physicochemical principles governing its solubility, present available quantitative data, and offer detailed, field-proven experimental protocols for accurate solubility determination. This document is intended to be a vital resource for researchers and professionals in drug development and materials science, enabling informed solvent selection and optimization of reaction and purification conditions.

Introduction: The Significance of this compound in Pharmaceutical and Materials Science

This compound, a member of the 1-alkylimidazole family, is a versatile heterocyclic compound. Its structure, featuring a polar imidazole head and a nonpolar pentyl tail, imparts it with unique properties that are leveraged in a variety of applications. In the pharmaceutical industry, the imidazole moiety is a common scaffold in many biologically active molecules, contributing to improved water-solubility and the ability to form hydrogen bonds.[1] 1-Alkylimidazoles, including this compound, serve as crucial building blocks in the synthesis of a wide array of pharmaceutical products.[1] Understanding their solubility is paramount for designing efficient synthesis pathways and developing effective drug formulations.

Beyond pharmaceuticals, this compound is a precursor in the synthesis of ionic liquids, a class of novel solvents with applications in green chemistry and materials science. The solubility of this compound in various organic solvents directly impacts its reactivity and the ease of purification of the resulting ionic liquids.

This guide will explore the solubility of this compound from both a theoretical and practical standpoint, providing the necessary tools for its effective use in research and development.

Physicochemical Properties Governing Solubility

The solubility of this compound in a given solvent is dictated by a balance of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. The principle of "like dissolves like" is a useful starting point for predicting solubility.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

The imidazole ring is polar and can act as a hydrogen bond acceptor. The pentyl chain, on the other hand, is nonpolar and contributes to hydrophobic interactions. Consequently, this compound is expected to be more soluble in solvents with intermediate polarity and in those that can engage in hydrogen bonding.

Key Physicochemical Properties of this compound and Related Compounds:

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Water Solubility |

| 1-Butylimidazole | 124.18 | 114-116 (12 mmHg) | 0.945 | Soluble |

| This compound | 138.21 | ~240 (estimated) | ~0.93 (estimated) | Sparingly soluble |

| 1-Hexylimidazole | 152.24 | ~260 (estimated) | ~0.92 (estimated) | Poorly soluble |

| 1-Phenylimidazole | 144.17 | 142 (15 mmHg) | 1.14 | Slightly soluble[2] |

Data for 1-butylimidazole and 1-phenylimidazole from various sources. Data for this compound and 1-hexylimidazole are estimates based on trends.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the solubility of related 1-alkylimidazoles and general chemical principles, we can infer its solubility behavior.

Expected Solubility Trends:

-

High Solubility: In polar aprotic solvents such as acetone, and in alcohols like ethanol and methanol, due to favorable dipole-dipole interactions and the potential for hydrogen bonding with the imidazole ring.

-

Moderate Solubility: In solvents of intermediate polarity like chloroform.

-

Low Solubility: In nonpolar solvents such as hexane and toluene, due to the dominant nonpolar nature of the pentyl chain.

The following table provides a qualitative and estimated quantitative solubility profile for this compound in common organic solvents at ambient temperature.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Qualitative Solubility | Estimated Solubility ( g/100g ) |

| Water | Polar Protic | Sparingly Soluble | < 5 |

| Methanol | Polar Protic | Soluble | > 20 |

| Ethanol | Polar Protic | Soluble | > 20 |

| Acetone | Polar Aprotic | Soluble | > 20 |

| Acetonitrile | Polar Aprotic | Soluble | > 15 |

| Dichloromethane | Polar Aprotic | Soluble | > 20 |

| Chloroform | Polar Aprotic | Soluble | > 20 |

| Toluene | Nonpolar Aromatic | Moderately Soluble | 5 - 10 |

| Hexane | Nonpolar Aliphatic | Sparingly Soluble | < 5 |

Note: The quantitative data are estimates based on the properties of homologous 1-alkylimidazoles and should be confirmed experimentally.

Experimental Protocols for Solubility Determination